

# How to use TDP-665759 in laboratory experiments

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## Compound of Interest

Compound Name: TDP-665759

Cat. No.: B1681250

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## Application Notes and Protocols for TDP-665759

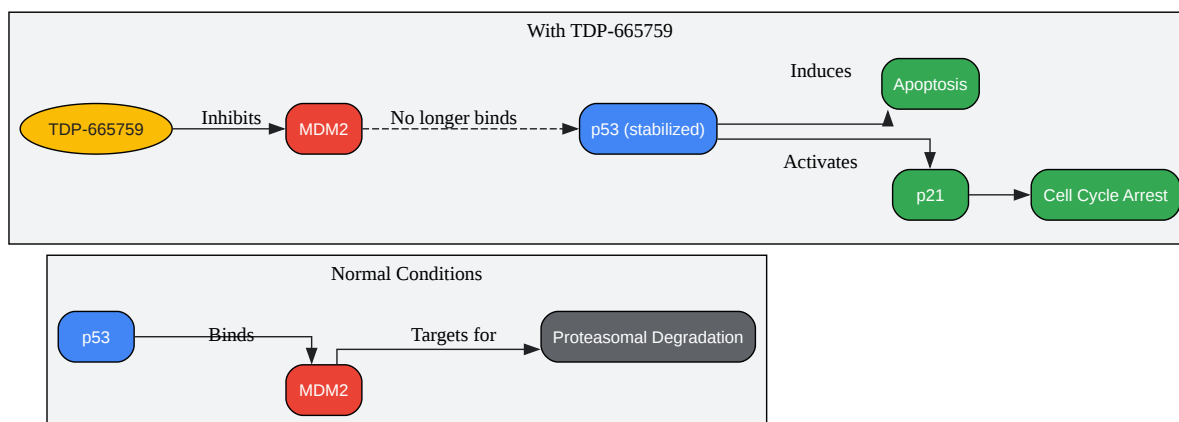
For Researchers, Scientists, and Drug Development Professionals

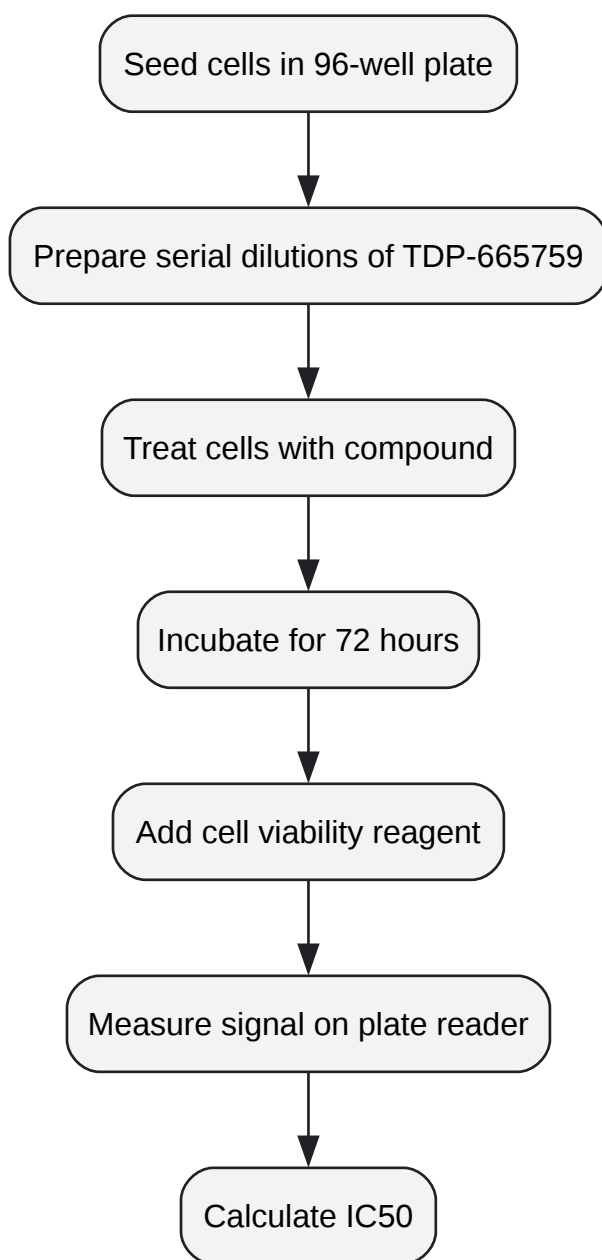
### Introduction

**TDP-665759** is a potent and specific small molecule inhibitor of the p53-MDM2 interaction. By disrupting this interaction, **TDP-665759** stabilizes the p53 protein, leading to the activation of p53 target genes. This activation can result in cell cycle arrest, apoptosis, and inhibition of tumor growth. These application notes provide detailed protocols for the use of **TDP-665759** in various laboratory experiments.

### Mechanism of Action

**TDP-665759** functions by competitively binding to the p53-binding pocket of MDM2 (also known as HDM2 in humans), thereby preventing the interaction between p53 and MDM2. Under normal cellular conditions, MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation. By inhibiting this interaction, **TDP-665759** prevents p53 degradation, leading to an accumulation of p53 protein in the nucleus. The elevated p53 levels then transcriptionally activate downstream target genes, such as p21 (CDKN1A) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.





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